molecular formula C11H11ClO3 B1666827 Alclofenac CAS No. 22131-79-9

Alclofenac

Cat. No.: B1666827
CAS No.: 22131-79-9
M. Wt: 226.65 g/mol
InChI Key: ARHWPKZXBHOEEE-UHFFFAOYSA-N
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Description

Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was primarily used for its analgesic and anti-inflammatory properties. It was indicated for the treatment of rheumatoid arthritis, ankylosing spondylitis, and other painful arthritic conditions . it was withdrawn from the market in the United Kingdom in 1979 due to safety concerns .

Mechanism of Action

Target of Action

Alclofenac primarily targets Prostaglandin G/H synthase 2 . This enzyme, also known as cyclooxygenase (COX-2) , plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound acts as an antagonist to Prostaglandin G/H synthase 2 . It inhibits the enzyme through the reversible block of the cyclooxygenase pathway . This prevents the production of inflammatory mediators such as prostacyclins and prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in the inflammatory response. This leads to a decrease in inflammation and pain.

Pharmacokinetics

The absorption of this compound from the gastrointestinal tract is irregular, with maximum plasma concentrations reached within 1-4 hours after oral or rectal administration . The volume of distribution is 0.1 L/kg, and it binds to plasma proteins at a rate of 90-99% . The main metabolic product is this compound itself and this compound glucuronide . It is excreted in the urine mainly as glucuronide and as the unchanged active substance . The plasma half-life varies between 1.5 and 5.5 hours .

Result of Action

The molecular effect of this compound’s action is the inhibition of prostaglandin synthesis, leading to a reduction in the production of inflammatory mediators . On a cellular level, this results in a decrease in inflammation and pain. This compound is indicated for the treatment of rheumatoid arthritis, ankylosing spondylitis, and as an analgesic in painful arthritic pathologies .

Biochemical Analysis

Biochemical Properties

Alclofenac is an inhibitor of prostaglandin H2 synthase . The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme . Therefore, it prevents the production of inflammatory mediators (and pain) such as prostacyclins and prostaglandins .

Cellular Effects

This compound is indicated in rheumatology, in particular for the treatment of rheumatoid arthritis, ankylosing spondylitis, and as an analgesic in painful arthritic pathologies . It has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of prostaglandin H2 synthase . This inhibition occurs through the reversible block of the cyclooxygenase enzyme . Therefore, it prevents the production of inflammatory mediators (and pain) such as prostacyclins and prostaglandins .

Temporal Effects in Laboratory Settings

The absorption of this compound from the gastrointestinal tract is irregular . After oral or rectal administration, maximum plasma concentrations are reached within 1-4 hours . The plasma half-life varies between 1.5 and 5.5 hours .

Metabolic Pathways

The main metabolic product of this compound is this compound itself and this compound glucuronide . This compound is excreted in the urine mainly as glucuronide and as unchanged active substance .

Transport and Distribution

The volume of distribution of this compound is 0.1 L/kg . The binding to plasma proteins is 90-99% . This suggests that this compound is widely distributed in the body and is extensively bound to plasma proteins.

Subcellular Localization

Given its role as an inhibitor of prostaglandin H2 synthase , it can be inferred that it likely localizes to the sites where this enzyme is found, which includes the endoplasmic reticulum and nuclear envelope .

Preparation Methods

Alclofenac can be synthesized through various synthetic routes. One common method involves the reaction of 3-chloro-4-hydroxybenzaldehyde with allyl bromide in the presence of a base to form 3-chloro-4-allyloxybenzaldehyde. This intermediate is then subjected to a Grignard reaction with methyl magnesium bromide to yield 3-chloro-4-allyloxyphenylacetic acid . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .

Chemical Reactions Analysis

Alclofenac undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Alclofenac has been extensively studied for its pharmacological properties and therapeutic efficacy. It has been used in:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWPKZXBHOEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020038
Record name Alclofenac
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Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Alclofenac is an inhibitor of prostaglandin H2 synthase. The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme. Therefore, it prevents the production of inflammatory mediators (and pain) as prostacyclins and prostaglandins. Aclofenac has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs, but in addition, the effect of these agents in displacing endogenous anti-inflammatory substances from plasma protein binding sites is thought to be an equally important effect in their mechanism of action
Record name Alclofenac
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CAS No.

22131-79-9
Record name Alclofenac
Source CAS Common Chemistry
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Record name Alclofenac [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13167
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Record name Alclofenac
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Record name Alclofenac
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Record name ALCLOFENAC
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Alclofenac?

A1: this compound, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting prostaglandin H2 synthase (PGHS), also known as cyclooxygenase (COX). [] This enzyme is crucial for the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.

Q2: Does this compound exhibit selectivity for COX-1 or COX-2 isoforms?

A2: While the research provided doesn't explicitly state this compound's COX isoform selectivity, structural analysis suggests it binds to the same site on PGHS-1 as other NSAIDs with varying inhibition kinetics. [] This implies that its selectivity profile might be similar to ibuprofen and flurbiprofen, showing a preference for COX-1 inhibition.

Q3: How does the inhibition of PGHS by this compound translate to its therapeutic benefits in rheumatoid arthritis?

A3: By inhibiting PGHS and reducing prostaglandin production, this compound effectively reduces inflammation and pain in rheumatoid joints. [, ] This leads to improvements in morning stiffness, grip strength, and overall disease activity in individuals with rheumatoid arthritis.

Q4: What is the evidence supporting this compound's efficacy in other inflammatory conditions besides rheumatoid arthritis?

A4: Studies show that this compound demonstrates efficacy in managing pain and inflammation associated with conditions like ankylosing spondylitis, low back pain, and dysmenorrhea. [, , ] These findings suggest broader therapeutic potential for this compound in various inflammatory conditions.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C13H13ClO3 and a molecular weight of 252.68 g/mol.

Q6: Are there any distinct structural features of this compound that contribute to its pharmacological activity?

A6: this compound possesses an allyloxy group, which distinguishes it from other related NSAIDs. [] Additionally, its conformational similarity to L-tryptophan has been highlighted, although its significance remains unclear. []

Q7: Has any structure-activity relationship (SAR) studies been conducted on this compound?

A7: While the provided research doesn't delve into detailed SAR studies for this compound, it highlights its structural similarity to ibuprofen and ibufenac. [] This suggests that modifications to the phenylacetic acid core structure might influence its pharmacological properties. Further research focusing on this compound's SAR would provide valuable insights into optimizing its therapeutic profile.

Q8: How is this compound absorbed and distributed in the body?

A8: this compound is well-absorbed from the gastrointestinal tract, reaching peak plasma concentrations around 2 hours after oral administration. [, ] Food intake can delay and decrease peak plasma levels but doesn't significantly affect the total amount absorbed. []

Q9: What is the primary route of elimination for this compound?

A9: this compound is primarily eliminated through metabolism and subsequent urinary excretion. [] Over 90% of the administered dose is excreted in the urine within 48 hours. []

Q10: What are the major metabolic pathways involved in this compound's breakdown?

A10: this compound undergoes metabolism to form various metabolites, including dihydroxythis compound and an epoxide intermediate. [] The epoxide metabolite, while found in low concentrations, has a relatively long half-life in urine. []

Q11: What are the common adverse effects associated with this compound?

A11: The most frequently reported adverse effect with this compound is skin rash, particularly with the tablet formulation. [] Other less common adverse events include gastrointestinal disturbances and, rarely, more severe reactions like angioedema. [, ]

Q12: Are there any specific patient populations where this compound use warrants caution?

A12: Individuals with known hypersensitivity to this compound or other NSAIDs should avoid its use. [] Caution is advised in patients with a history of gastrointestinal bleeding, renal impairment, or those taking anticoagulants, as this compound might exacerbate these conditions. []

Q13: What analytical techniques are commonly employed for the detection and quantification of this compound in biological fluids?

A13: Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the analysis of this compound in biological samples. [, ]

Q14: Have there been any efforts to develop specific formulations of this compound to enhance its bioavailability or reduce adverse effects?

A14: The research mentions the development of a capsule formulation of this compound, which was associated with a lower incidence of skin rash compared to the original tablet formulation. [] This highlights the importance of formulation strategies in optimizing drug delivery and minimizing adverse effects.

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